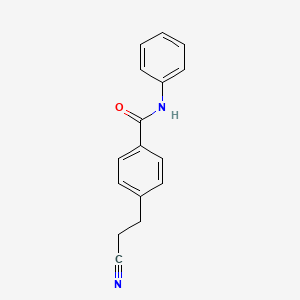

4-(2-cyanoethyl)-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Cyanoethyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a phenyl group and a cyanoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyanoethyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen of the benzamide attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyanoethyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts such as potassium fluoride on alumina can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethyl)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides with various functional groups on the phenyl ring.

Scientific Research Applications

Chemical Reactions and Applications

4-(2-Cyanoethyl)-N-phenylbenzamide can undergo several chemical reactions due to its functional groups.

Types of Reactions:

- Oxidation The cyanoethyl group can be oxidized to form carboxylic acids. Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. The major product formed is carboxylic acid.

- Reduction The nitrile group can be reduced to primary amines using catalytic hydrogenation with palladium on carbon, or lithium aluminum hydride. The major product formed is primary amines.

- Substitution The phenyl ring can undergo electrophilic aromatic substitution reactions using reagents like bromine or nitric acid under appropriate conditions. This leads to the formation of substituted benzamides with various functional groups on the phenyl ring.

Other compounds:

- N-Phenylbenzamide Lacks the cyanoethyl group, resulting in different reactivity and applications.

- 4-(2-Cyanoethyl)-N-methylbenzamide: It has a similar structure but with a methyl group instead of a phenyl group, leading to variations in chemical and biological properties.

- 4-(2-Cyanoethyl)-N-phenylacetamide The presence of both the cyanoethyl and phenylbenzamide moieties confers distinct chemical reactivity and potential biological activities, making it a versatile compound for various applications in research and industry.

Medical Applications

Mechanism of Action

The mechanism of action of 4-(2-cyanoethyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The phenylbenzamide core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

N-Phenylbenzamide: Lacks the cyanoethyl group, resulting in different reactivity and applications.

4-(2-Cyanoethyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group, leading to variations in chemical and biological properties.

4-(2-Cyanoethyl)-N-phenylacetamide:

Uniqueness

4-(2-Cyanoethyl)-N-phenylbenzamide is unique due to the presence of both the cyanoethyl and phenylbenzamide moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-cyanoethyl)-N-phenylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, coupling cyanoacetic acid derivatives with substituted anilines under acidic or basic conditions. Key parameters include:

- Reagent selection : Use coupling agents like EDC/HOBt or DCC for amide bond formation .

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization involves DoE (Design of Experiments) to assess molar ratios, solvents (DMF vs. THF), and catalysts (e.g., DMAP) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm for benzamide), cyanoethyl group (δ 2.8–3.5 ppm), and amide linkage (δ 10–11 ppm for NH) .

- IR : Stretching bands at ~2220 cm⁻¹ (C≡N), ~1650 cm⁻¹ (amide C=O) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]⁺ and rule out hydrolytic degradation .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolysis of cyanoethyl or amide groups) .

- pH stability : Dissolve in buffers (pH 1–13) and analyze by UV-Vis (λmax ~270 nm) to detect spectral shifts indicative of structural changes .

Advanced Research Questions

Q. How can in silico modeling predict the compound’s reactivity and interactions in biological systems?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry, compute electrostatic potential maps, and identify nucleophilic/electrophilic sites .

- Molecular docking : Autodock Vina to simulate binding to target proteins (e.g., kinases); validate with MD simulations (GROMACS) to assess binding stability .

- ADMET prediction : SwissADME to estimate solubility (LogP ~2.8), CYP450 metabolism, and blood-brain barrier permeability .

Q. What experimental strategies are recommended to resolve contradictions between computational predictions and observed biological activity?

- Methodological Answer :

- Orthogonal assays : Pair docking results with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) and cellular assays (e.g., luciferase reporters for target engagement) .

- Metabolite profiling : LC-HRMS to identify active metabolites that may explain discrepancies between predicted and actual activity .

Q. How can the compound’s potential as a biochemical probe be validated in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Use a fluorogenic substrate (e.g., Z-LLE-AMC for proteases) to measure IC50 under varying concentrations (1 nM–100 µM) .

- Selectivity profiling : Screen against a panel of 50+ related enzymes (e.g., KinomeScan) to identify off-target effects .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to confirm binding mode .

Properties

CAS No. |

737766-78-8 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-(2-cyanoethyl)-N-phenylbenzamide |

InChI |

InChI=1S/C16H14N2O/c17-12-4-5-13-8-10-14(11-9-13)16(19)18-15-6-2-1-3-7-15/h1-3,6-11H,4-5H2,(H,18,19) |

InChI Key |

RVEITMYAQKIXPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.